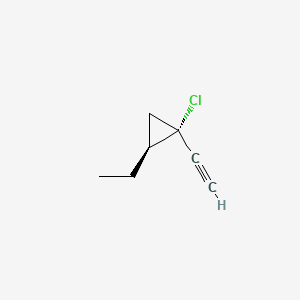
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is a chemical compound with the molecular formula C7H9Cl It is a cyclopropane derivative where the cyclopropane ring is substituted with a chlorine atom, an ethyl group, and an ethynyl group in a cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-ethyl-1-ethynylcyclopropane with a suitable cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and ethynyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized forms of the ethyl and ethynyl groups.
Reduction Reactions: Products include reduced forms of the compound with hydrogenated groups.
Wissenschaftliche Forschungsanwendungen
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclopropane derivatives with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) involves its interaction with molecular targets through its functional groups. The chlorine atom, ethyl group, and ethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to changes in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane,1-ethyl-2-methyl-,cis-: Similar in structure but with a methyl group instead of a chlorine atom.
Cyclopropane,1-ethyl-2-pentyl-: Similar in structure but with a pentyl group instead of an ethynyl group.
Uniqueness
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is unique due to the presence of the chlorine atom and the ethynyl group in a cis configuration. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H9Cl |
|---|---|
Molekulargewicht |
128.60 g/mol |
IUPAC-Name |
(1S,2S)-1-chloro-2-ethyl-1-ethynylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-3-6-5-7(6,8)4-2/h2,6H,3,5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
BFBPIZUHPQKIFI-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H]1C[C@]1(C#C)Cl |
Kanonische SMILES |
CCC1CC1(C#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
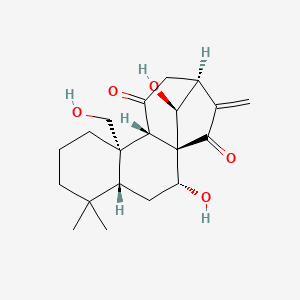
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
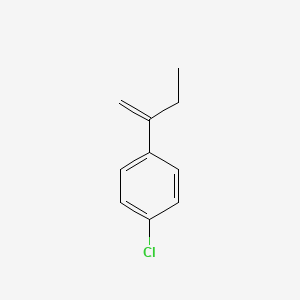
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
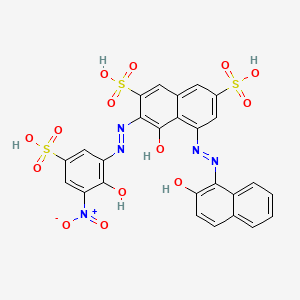
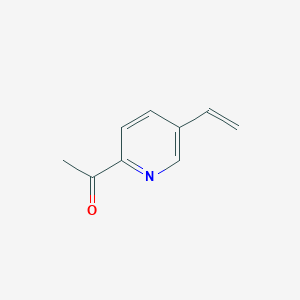
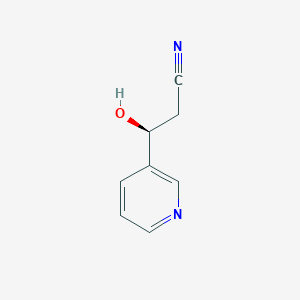
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
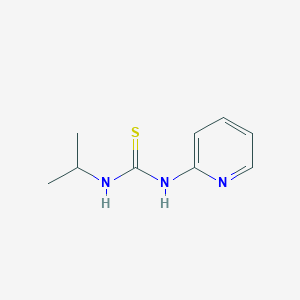
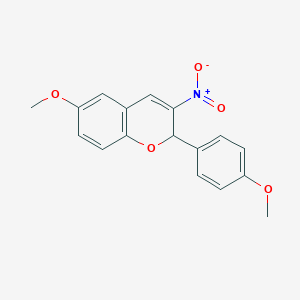
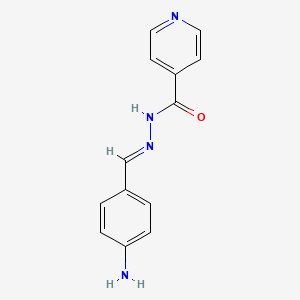
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
